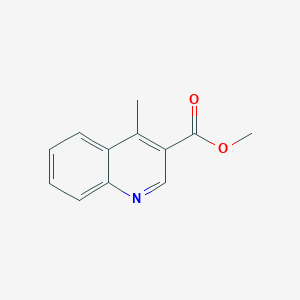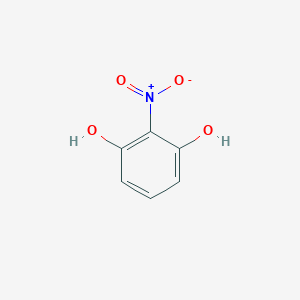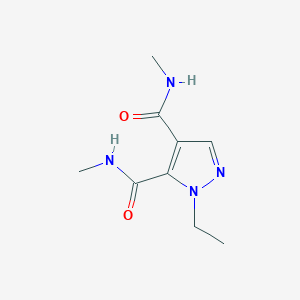
Capensinidin
Übersicht
Beschreibung
Capensinidin is a compound that has been synthesized through advanced organic chemistry techniques. The synthesis of related compounds, such as capensifuranone, involves asymmetric conjugate addition reactions. These reactions utilize organocopper reagents with nonracemic N-enoyl-4-phenyl-1,3-oxazolidinones to create 1,3-syn-dimethyl arrays. The process of determining the stereochemistry of such compounds is intricate and relies on high-field NMR characterizations of synthetic diol derivatives. For capensifuranone, the C4 stereochemistry was specifically determined to be of the (S)-configuration, and the thermodynamic equilibration between capensifuranone and its C4 diastereomer has been explored .
Synthesis Analysis
The synthesis of capensifuranone, a compound related to capensinidin, showcases the application of asymmetric conjugate addition. This method is a cornerstone in the preparation of compounds with specific stereochemistry. The synthesis process is meticulous and requires a deep understanding of organic reaction mechanisms. The stereochemical assignment is a critical step in the synthesis, which is achieved through detailed NMR analysis. This approach to synthesis is indicative of the methods that would be used in the synthesis of capensinidin and other similar compounds .
Molecular Structure Analysis
The molecular structure of compounds like capensifuranone is complex and requires thorough analysis to determine stereochemistry. High-field NMR spectroscopy is a powerful tool in this regard, allowing chemists to deduce the relative and absolute configuration of the molecule. The determination of the C4 stereochemistry as (S)-configuration in capensifuranone is an example of the precision that NMR spectroscopy offers in structural elucidation. This level of analysis is essential for understanding the molecular structure of capensinidin and its derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of compounds related to capensinidin are characterized by their selectivity and the ability to yield products with specific stereochemistry. The asymmetric conjugate addition is a reaction that exemplifies this selectivity, as it allows for the formation of syn-1,3-dimethyl arrays. The thermodynamic equilibration between capensifuranone and its diastereomer further highlights the dynamic nature of these chemical reactions and the importance of controlling reaction conditions to obtain the desired product .
Physical and Chemical Properties Analysis
While the provided data does not include specific details on the physical and chemical properties of capensinidin, the synthesis and structural analysis of related compounds give insight into the properties that can be expected. Techniques such as recrystallization, chromatography, and spectroscopy (IR, NMR, and MS) are commonly used to purify and verify the structure of natural products like caffeic acid phenethyl ester (CAPE), which suggests similar methods would be applicable to capensinidin for determining its physical and chemical properties . These techniques are crucial for confirming the purity, molecular structure, and stereochemistry of the synthesized compounds.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential
Capensinidin, a flavonoid, has been studied for its potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. In silico studies have indicated that capensinidin, along with other flavonoids, can cross the blood-brain barrier and may act as inhibitors, potentially slowing disease progression. These findings highlight its possible application in developing treatments for neurodegenerative diseases (Monteiro et al., 2018).
Role in Chemical Structure Analysis
Capensinidin has been subject to chemical analysis, as seen in studies involving compounds like coumarins. Investigations using techniques like NMR spectroscopy have been carried out to understand its distinctive features and structural characteristics (Vdovin et al., 1987).
Eigenschaften
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxychromenylium-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-13-6-10(19)7-14-11(13)8-12(20)18(25-14)9-4-15(23-2)17(21)16(5-9)24-3/h4-8H,1-3H3,(H2-,19,20,21)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLVPQXQQPMCKK-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17O7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331604 | |
| Record name | Capensinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Capensinidin | |
CAS RN |
19077-85-1 | |
| Record name | Capensinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



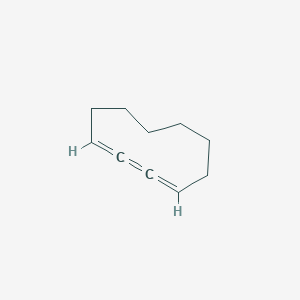
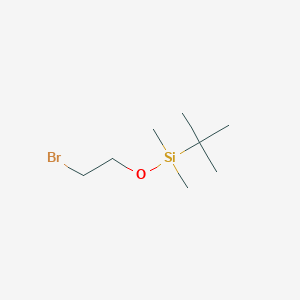

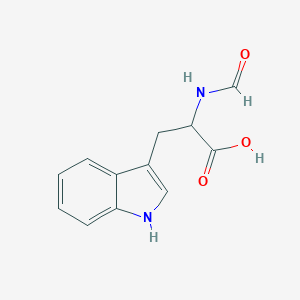


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)
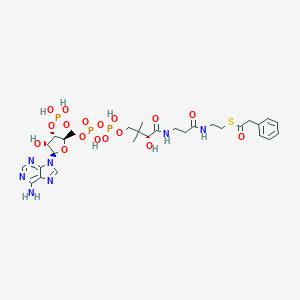


![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)
